

Application Notes and Protocols: Cell Permeability of SB 202190

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Compound of Interest

Compound Name: SB-235699

Cat. No.: B1680815

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Audience: Researchers, scientists, and drug development professionals.

Introduction

SB 202190 is a potent, selective, and cell-permeable pyridinyl imidazole compound that functions as an inhibitor of p38 mitogen-activated protein kinases (MAPKs).^{[1][2]} It specifically targets the p38 α (MAPK14) and p38 β (MAPK11) isoforms by competing with ATP for binding within the active site of the kinase.^{[2][3][4]} Its robust cell permeability allows for effective modulation of the p38 MAPK signaling pathway in a wide range of in vitro and in vivo research models.^{[3][5]} This pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a key role in processes such as apoptosis, inflammation, and cell differentiation.^{[3][6][7]}

These notes provide a comprehensive overview of SB 202190's characteristics, quantitative data on its biological activity, and detailed protocols for its application in cell-based assays to validate its intracellular efficacy.

Physicochemical Properties and Solubility

The ability of a small molecule to passively diffuse across the cell membrane is influenced by its physicochemical properties. SB 202190 is a synthetic, small organic molecule, and its characteristics are summarized below.

Property	Value	Reference
Molecular Formula	C ₂₀ H ₁₄ FN ₃ O	[1]
Molecular Weight	331.35 Da	[2]
CAS Number	152121-30-7	[1][2]
Purity	≥98%	[1][2]
Appearance	Solid	
Solubility	Soluble in DMSO to 100 mM	[2]
Storage	Store solid at -20°C, desiccated. Stock solutions can be stored at -20°C for up to 3 months.	[2][8]

Cell Permeability Overview

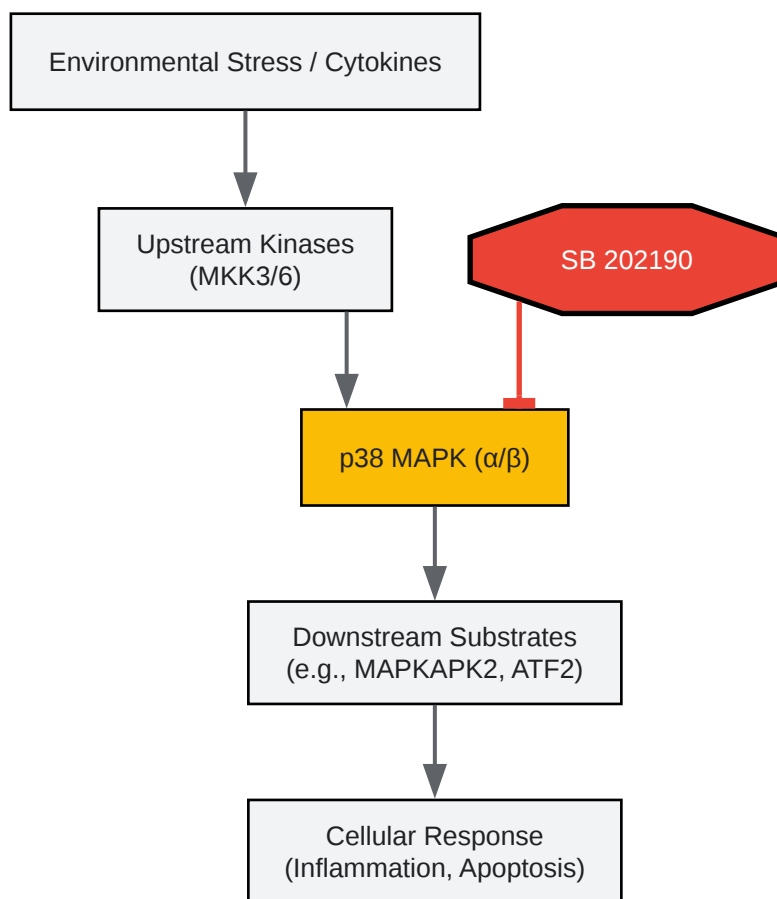
SB 202190 is widely described as cell-permeable, a characteristic confirmed by its consistent and potent activity in a multitude of cell-based assays across various cell lines, including human, mouse, and rat.[1][9] The primary mechanism of entry is presumed to be passive diffusion across the plasma membrane, a common trait for small, lipophilic molecules.[10][11] While specific permeability coefficients (e.g., Papp) are not extensively published, its efficacy in cellular models at nanomolar to low-micromolar concentrations serves as strong indirect evidence of its ability to reach and engage its intracellular target, p38 MAPK.

Signaling Pathways Modulated by SB 202190

SB 202190 is primarily used to interrogate the p38 MAPK signaling pathway. However, researchers should be aware of potential p38-independent, off-target effects, particularly concerning autophagy.

Primary Target: p38 MAPK Pathway

SB 202190 binds to the ATP pocket of p38α and p38β, preventing the phosphorylation of downstream substrates like MAPKAPK2 (MK2) and subsequent cellular responses.[2][3][8]

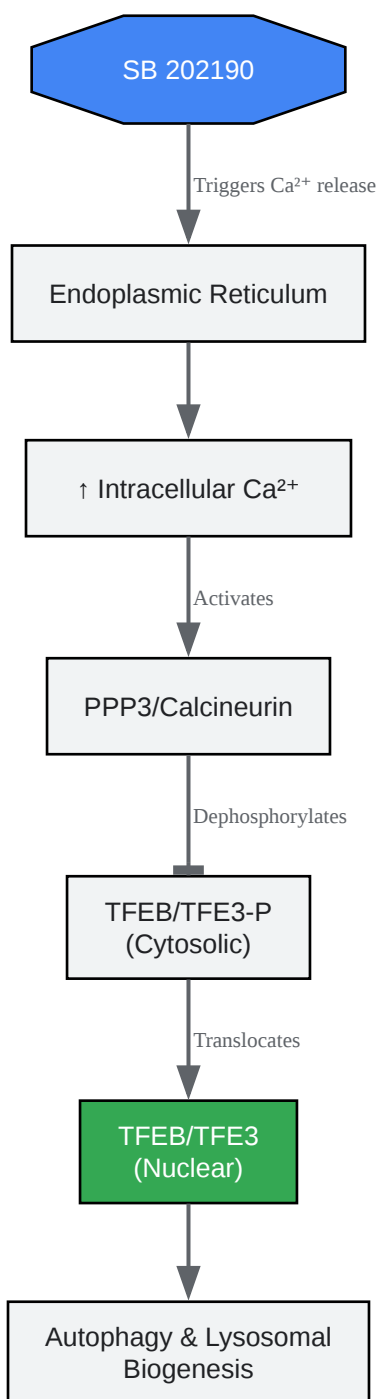


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p38 MAPK signaling pathway with SB 202190 inhibition point.

p38-Independent Off-Target Effect: Autophagy Induction

SB 202190 has been shown to induce autophagy and lysosomal biogenesis independently of its p38 inhibitory activity.[4] This off-target effect is mediated by an increase in intracellular calcium, which activates calcineurin, leading to the dephosphorylation and nuclear translocation of transcription factors TFEB and TFE3.[4]



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p38-independent autophagy induction by SB 202190.

Quantitative Data Summary

The following tables summarize the key quantitative metrics for SB 202190's biological activity.

Table 1: Inhibitory Potency against p38 MAPK Isoforms

Target	Assay Type	Value	Reference
p38 α (SAPK2a/MAPK14)	Cell-free kinase assay	IC ₅₀ = 50 nM	[1][2][12]
p38 β (SAPK2b/MAPK11)	Cell-free kinase assay	IC ₅₀ = 100 nM	[1][2][12]
Recombinant human p38	Binding assay	Kd = 38 nM	[2][12]

Table 2: Functional Potency in Cell-Based Assays

Cell Line	Cancer Type / Cell Type	Assay Description	Value (μ M)	Reference
MDA-MB-231	Breast Cancer	Cell Proliferation (MTT)	IC ₅₀ = 46.6	[13]
RAW264.7	Macrophage	LPS-induced NO production	IC ₅₀ = 16	[12]
Mouse Astrocytes	Astrocyte	Antiproliferative (MTT)	EC ₅₀ = 64.8	[12]
Medulloblastoma cells	Medulloblastoma	Antiproliferative (MTT)	EC ₅₀ = 3.006	[12]
Human Tenon fibroblasts	Fibroblast	Cell Viability (MTT)	IC ₅₀ = 17.2	[14]

Experimental Protocols

Protocol 1: Preparation of SB 202190 Stock Solution

Objective: To prepare a high-concentration stock solution for use in cell culture experiments.

Materials:

- SB 202190 powder (e.g., 5 mg)
- Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes

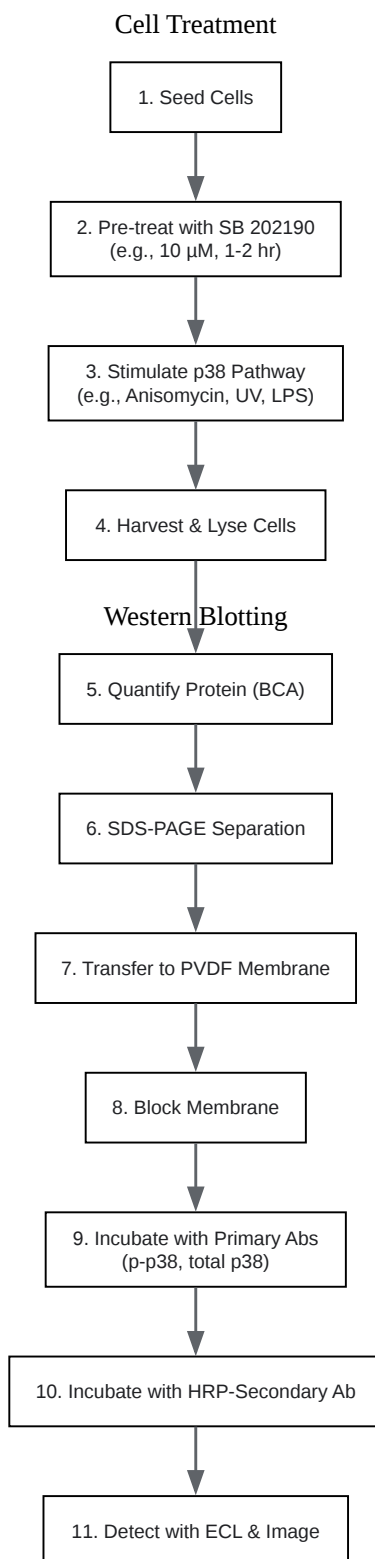
Procedure:

- Bring the vial of SB 202190 powder to room temperature before opening to prevent condensation.
- To prepare a 10 mM stock solution from 5 mg of SB 202190 (MW: 331.4 g/mol), add 1.51 mL of DMSO.[\[8\]](#)
- Vortex thoroughly to ensure the compound is fully dissolved. Gentle warming to 37°C or brief sonication can aid dissolution if needed.[\[15\]](#)
- Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
- Store aliquots at -20°C, protected from light.[\[8\]](#)

Note: The final DMSO concentration in cell culture media should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity. Prepare an equivalent DMSO vehicle control for all experiments.

Protocol 2: Validation of Intracellular Target Engagement by Western Blot

Objective: To confirm that SB 202190 is entering the cells and inhibiting the p38 MAPK pathway by measuring the phosphorylation of a downstream target.



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Workflow for validating p38 pathway inhibition.

Materials:

- Cultured cells of interest
- SB 202190 stock solution and vehicle (DMSO)
- p38 MAPK pathway stimulator (e.g., Anisomycin, LPS)
- Phosphate-Buffered Saline (PBS)
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels, running buffer, and transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total-p38 MAPK
- HRP-conjugated secondary antibody
- Enhanced Chemiluminescence (ECL) substrate

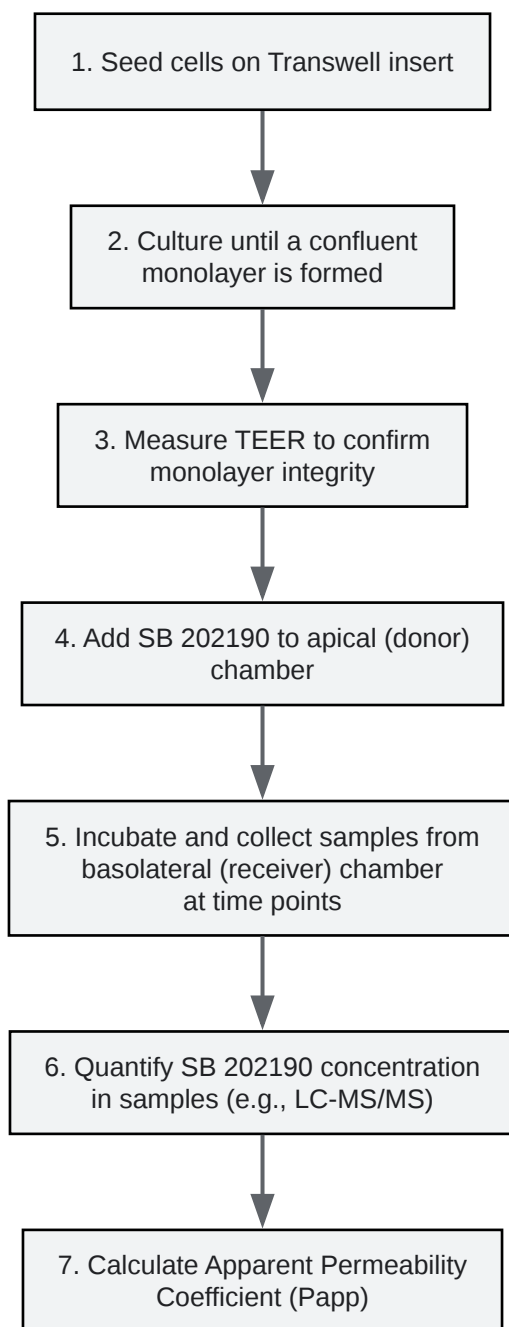
Procedure:

- Cell Culture: Seed cells in appropriate culture plates and grow to 70-80% confluency.
- Treatment:
 - Starve cells in serum-free media for several hours if required.
 - Pre-treat cells with the desired concentration of SB 202190 (typically 5-20 μ M) or DMSO vehicle for 1-2 hours.[8]
 - Add a p38 pathway stimulator (e.g., 10 μ g/mL Anisomycin for 30 minutes) to all wells except the unstimulated control.

- Cell Lysis:
 - Aspirate media and wash cells twice with ice-cold PBS.
 - Add ice-cold lysis buffer, scrape the cells, and incubate on ice for 30 minutes.
 - Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
- Western Blotting:
 - Determine protein concentration using a BCA assay.
 - Normalize samples to equal protein amounts, add Laemmli buffer, and boil for 5 minutes.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane for 1 hour at room temperature.
 - Incubate with primary antibody against phospho-p38 MAPK overnight at 4°C.
 - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.
 - Wash again and apply ECL substrate to visualize bands using an imaging system.
- Data Analysis:
 - Strip the membrane and re-probe for total p38 MAPK and a loading control (e.g., β -actin or GAPDH) to ensure equal loading.
 - Quantify band intensities. A significant decrease in the ratio of phospho-p38 to total p38 in SB 202190-treated samples compared to the stimulated control confirms intracellular activity.

Protocol 3: Suggested Method for Quantifying Cell Permeability via Transwell Assay

Objective: To obtain a quantitative measure of SB 202190 permeability (the apparent permeability coefficient, P_{app}) across a confluent cell monolayer (e.g., Caco-2 or MDCK cells), which mimics a biological barrier.



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Workflow for a Transwell permeability assay.

Materials:

- Transwell inserts (e.g., 0.4 μm pore size) and companion plates
- Barrier-forming cell line (e.g., Caco-2)
- Cell culture medium
- Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
- SB 202190
- TEER (Transepithelial Electrical Resistance) meter
- Analytical system for quantification (e.g., LC-MS/MS)

Procedure:

- Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell inserts at a high density.
- Monolayer Formation: Culture the cells for ~21 days, changing the medium every 2-3 days, until a differentiated and confluent monolayer is formed.
- Barrier Integrity Check: Measure the TEER of the monolayer. High TEER values (e.g., $>250 \Omega \cdot \text{cm}^2$) indicate a tight barrier suitable for transport studies.[\[16\]](#)
- Permeability Assay:
 - Wash the monolayer gently with pre-warmed transport buffer.
 - Add transport buffer containing a known concentration of SB 202190 to the apical (donor) chamber.
 - Add fresh transport buffer to the basolateral (receiver) chamber.
 - Incubate at 37°C with gentle shaking.
 - At designated time points (e.g., 30, 60, 90, 120 minutes), collect the entire volume from the receiver chamber and replace it with fresh buffer.

- Quantification: Analyze the concentration of SB 202190 in the collected samples using a sensitive method like LC-MS/MS.
- Calculation: Calculate the Papp value using the following formula:
 - $P_{app} = (dQ/dt) / (A * C_0)$
 - Where:
 - dQ/dt is the steady-state flux (rate of substance appearance in the receiver chamber).
 - A is the surface area of the membrane.
 - C_0 is the initial concentration in the donor chamber.

This protocol provides a framework for researchers to quantitatively assess the permeability of SB 202190 in a specific, well-controlled in vitro barrier model.

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